3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine

Catalog No.
S623837
CAS No.
151272-90-1
M.F
C19H21N5O2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitr...

CAS Number

151272-90-1

Product Name

3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine

IUPAC Name

3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H21N5O2/c1-23-9-3-4-15(23)10-13-12-21-17-7-6-14(11-16(13)17)22-19-18(24(25)26)5-2-8-20-19/h2,5-8,11-12,15,21H,3-4,9-10H2,1H3,(H,20,22)/t15-/m1/s1

InChI Key

YPFIYPNOWVPAPR-OAHLLOKOSA-N

SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)NC4=C(C=CC=N4)[N+](=O)[O-]

Synonyms

3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine;(R)-3-[(1-Methyl-2-pyrrolidinyl)methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine; CP 135807;

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)NC4=C(C=CC=N4)[N+](=O)[O-]

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)NC4=C(C=CC=N4)[N+](=O)[O-]

Neuroscience Research

Application: The compound is used in neuroscience research to study the function of the 5-HT1D serotonin receptor . This receptor is involved in various functions in the brain, including mood regulation and the inhibition of neurotransmitter release.

Method of Application: In research settings, CP 135807 can be administered to laboratory animals to study its effects on the 5-HT1D receptor. The compound is typically dissolved in DMSO and can be administered at various concentrations depending on the specific experiment .

3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine is a complex organic compound characterized by a unique structure that includes an indole ring, a pyridine moiety, and a pyrrolidine side chain. The molecular formula is C19H21N5O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its biological activity and potential applications in medicinal chemistry .

The mechanism of action of WXB72395 has not been extensively described in scientific research. However, its structural similarity to known serotonin reuptake inhibitors (SSRIs) suggests a potential role in regulating serotonin levels in the central nervous system. SSRIs bind to the serotonin transporter, preventing the reuptake of serotonin by neurons, leading to increased synaptic serotonin levels []. The presence of the N-methylpyrrolidin-2-ylmethyl group is a common feature of SSRIs, and the nitro group in WXB72395 might influence its interaction with the transporter. Further research is needed to confirm this hypothesis.

Typical for indole derivatives, including:

  • Nucleophilic substitutions: The nitrogen atoms in the pyridine and indole rings can participate in nucleophilic attacks.
  • Electrophilic aromatic substitution: The indole ring can react with electrophiles due to its electron-rich nature.
  • Reduction reactions: The nitro group on the pyridine can be reduced to an amine under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize analogs.

Research indicates that 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine exhibits significant biological activity. It has been studied for its potential as a selective serotonin receptor modulator, particularly affecting the 5-HT(1B/1D) receptors. This modulation may have implications for treating conditions such as anxiety and depression. Additionally, the compound's structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Formation of the indole core: Starting from simpler aromatic compounds, the indole structure can be synthesized through cyclization reactions.
  • Pyrrolidine attachment: The (2R)-1-methylpyrrolidin-2-yl group is introduced via alkylation or nucleophilic substitution.
  • Nitropyridine incorporation: The nitro group is added through nitration reactions or by using nitro-substituted precursors.

Detailed synthetic routes can vary based on desired yields and purity requirements .

The applications of 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine are primarily in medicinal chemistry. Its potential as a therapeutic agent for neurological disorders positions it as a candidate for drug development. Additionally, its unique structural properties may allow it to serve as a lead compound in designing new pharmaceuticals targeting serotonin receptors or related pathways.

Interaction studies of this compound have focused on its binding affinity and selectivity towards serotonin receptors. Preliminary data suggest that it interacts effectively with 5-HT(1B/1D) receptors, which are crucial in regulating mood and anxiety. Further studies are necessary to elucidate the full range of interactions with other biological targets and to assess its pharmacokinetic properties .

Several compounds share structural similarities with 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine:

Compound NameStructure FeaturesUnique Characteristics
3-(N-Methylpyrrolidin-2-ylmethyl)-5-(3-nitropyrid-2-ylamino)-1H-indoleIndole core, pyrrolidine side chainFocused on serotonin receptor modulation
3-(1-Methylpyrrolidin-2-yl)pyridinePyridine base structureLess complex than the target compound
5-(Phenylsulfonyl)indole derivativesIndole core with sulfonyl groupDifferent functional groups affecting solubility and activity

These compounds highlight the uniqueness of 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine due to its specific combination of functional groups that may enhance its biological activity and therapeutic potential compared to others in the same class.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

351.16952493 g/mol

Monoisotopic Mass

351.16952493 g/mol

Heavy Atom Count

26

UNII

TE348FQ6DA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

151272-90-1

Wikipedia

CP-135807

Dates

Modify: 2023-08-15

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